ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate
Description
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate is a synthetic compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . This compound is characterized by its complex structure, which includes a piperidine ring, an ethyl ester group, and a 2-methylphenylacetyl moiety.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.375 |
IUPAC Name |
ethyl 1-[2-(2-methylphenyl)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-21-17(20)15-9-6-10-18(12-15)16(19)11-14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-12H2,1-2H3 |
InChI Key |
VUTTXGNLADTLQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Shares the piperidine ring and ethyl ester group but lacks the 2-methylphenylacetyl moiety.
2-(2-methylphenyl)acetic acid: Contains the 2-methylphenylacetyl group but lacks the piperidine ring and ethyl ester group.
Uniqueness
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
